molecular formula C16H13ClF2N2O2S2 B2360866 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-58-7

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2360866
CAS No.: 868217-58-7
M. Wt: 402.86
InChI Key: UIPCMUQXNTZLQH-UHFFFAOYSA-N
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Description

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, including the introduction of chloro and fluoro substituents, as well as the formation of the sulfonyl and dihydroimidazole groups. Common reagents used in these reactions include halogenating agents, sulfonyl chlorides, and imidazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts.

Major Products

Scientific Research Applications

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole is unique due to its specific combination of chloro, fluoro, and sulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF2N2O2S2/c17-14-2-1-3-15(19)13(14)10-24-16-20-8-9-21(16)25(22,23)12-6-4-11(18)5-7-12/h1-7H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPCMUQXNTZLQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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